molecular formula C9H7BrO B1446846 2-Bromo-4-ethynyl-1-methoxybenzene CAS No. 859211-28-2

2-Bromo-4-ethynyl-1-methoxybenzene

Cat. No.: B1446846
CAS No.: 859211-28-2
M. Wt: 211.05 g/mol
InChI Key: DKZNNVRSAHPVGF-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethynyl-1-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or palladium complexes. These intermediates facilitate the substitution, coupling, or oxidation-reduction processes by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Properties

IUPAC Name

2-bromo-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNNVRSAHPVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297000
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859211-28-2
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859211-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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